molecular formula C11H15ClN2O B2531829 5-Amino-1-phenylpiperidin-2-one hydrochloride CAS No. 2126161-40-6

5-Amino-1-phenylpiperidin-2-one hydrochloride

Cat. No.: B2531829
CAS No.: 2126161-40-6
M. Wt: 226.7
InChI Key: GEXKNLVGGWAWGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Amino-1-phenylpiperidin-2-one hydrochloride is a chemical compound with the molecular formula C11H15ClN2O and a molecular weight of 226.71 g/mol . This compound is known for its applications in various fields, including pharmaceuticals and chemical research.

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may be harmful if swallowed, toxic in contact with skin or if inhaled, and causes severe skin burns and eye damage . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and not eating, drinking, or smoking when using this product .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-phenylpiperidin-2-one hydrochloride typically involves the reaction of 1-phenylpiperidin-2-one with an amine source under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-phenylpiperidin-2-one hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce halogenated derivatives .

Scientific Research Applications

5-Amino-1-phenylpiperidin-2-one hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Amino-1-phenylpiperidin-2-one hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 5-Amino-1-phenylpiperidin-2-one
  • 1-Phenylpiperidin-2-one
  • 5-Amino-2-piperidinone

Uniqueness

5-Amino-1-phenylpiperidin-2-one hydrochloride is unique due to its specific chemical structure, which imparts distinct properties and reactivity compared to similar compounds. Its hydrochloride form enhances its solubility and stability, making it more suitable for various applications .

Properties

IUPAC Name

5-amino-1-phenylpiperidin-2-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O.ClH/c12-9-6-7-11(14)13(8-9)10-4-2-1-3-5-10;/h1-5,9H,6-8,12H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEXKNLVGGWAWGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(CC1N)C2=CC=CC=C2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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